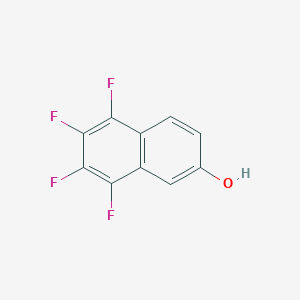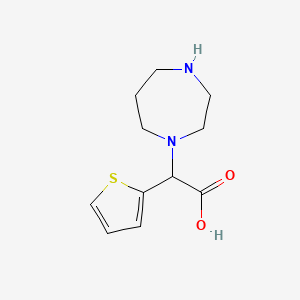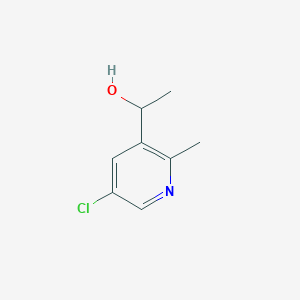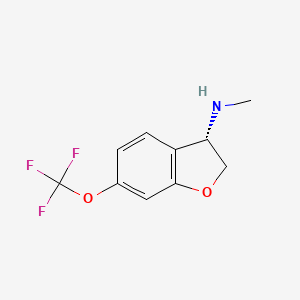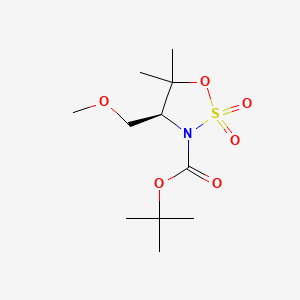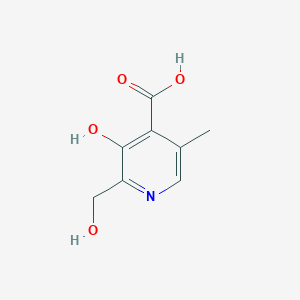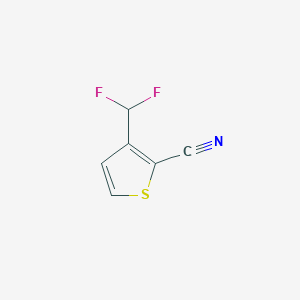![molecular formula C11H13BrN2O B13903113 N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide CAS No. 1428651-88-0](/img/structure/B13903113.png)
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide is a heterocyclic compound that features a bromine atom and a propionamide group attached to a cyclopenta[c]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with alkylating agents . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with the bromine atom intact.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide involves its interaction with molecular targets such as protein kinases and calcium channels. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but lacks the bromine atom and propionamide group.
Cyclopenta[b]pyridin-5-one analogues: Formed through oxidation reactions and have a similar core structure.
Uniqueness
N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide is unique due to the presence of the bromine atom and propionamide group, which confer distinct chemical reactivity and biological activity compared to other cyclopenta[c]pyridine derivatives .
Propriétés
Numéro CAS |
1428651-88-0 |
|---|---|
Formule moléculaire |
C11H13BrN2O |
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propanamide |
InChI |
InChI=1S/C11H13BrN2O/c1-2-11(15)14-10-4-3-7-8(10)5-13-6-9(7)12/h5-6,10H,2-4H2,1H3,(H,14,15) |
Clé InChI |
HIDZFNBMRXJMCX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1CCC2=C(C=NC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)

![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
